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Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547

(4-Methoxypyridin-3-yl)methanol is a heterocyclic organic compound that holds significant
potential as a versatile building block in the design and synthesis of novel therapeutic agents.
Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl
functional groups, offer multiple points for chemical modification, making it an attractive starting
material for the development of diverse molecular scaffolds. This document provides an
overview of its applications in medicinal chemistry, along with detailed protocols for its potential
synthesis and utilization.

Applications in Drug Discovery

While direct applications of (4-Methoxypyridin-3-yl)methanol are not extensively documented
in publicly available literature, the broader class of methoxypyridine derivatives has been
successfully employed in the development of a range of biologically active molecules. Based
on the established roles of analogous compounds, (4-Methoxypyridin-3-yl)methanol is a
promising candidate for the synthesis of inhibitors for various enzymes and receptors.

Notably, substituted methoxypyridine cores are integral components of potent inhibitors of
phosphoinositide 3-kinases (P13K) and the mammalian target of rapamycin (mTOR), both of
which are crucial targets in cancer therapy.[1] The pyridine nitrogen can act as a hydrogen
bond acceptor, while the methoxy group can occupy hydrophobic pockets in the active sites of
these kinases. The hydroxymethyl group at the 3-position provides a convenient handle for
further structural elaboration to optimize potency and pharmacokinetic properties.
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Furthermore, related pyridine-containing structures are key intermediates in the synthesis of
proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders.[2] The
hydroxymethyl group can be readily converted into a leaving group to facilitate coupling with a
benzimidazole moiety, a common feature of many PPIs.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methoxypyridin-3-yl)methanol is
presented below.

Property Value

Molecular Formula C7HaNO2

Molecular Weight 139.15 g/mol

SMILES COC1=C(C=NC=C1)CO

INChl=1S/C7HINO2/c1-10-7-2-3-8-4-6(7)5-
9/h2-4,9H,5H2,1H3

InChl

Predicted XlogP -0.1

Data sourced from PubChem CID 10844447 .[3]

Experimental Protocols

The following sections provide detailed experimental protocols. Note that the synthesis of (4-
Methoxypyridin-3-yl)methanol is a proposed method based on established procedures for
analogous compounds, as specific literature for its preparation is limited.

Synthesis of (4-Methoxypyridin-3-yl)methanol

This proposed synthesis is adapted from methodologies used for structurally similar
compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[2][4] The workflow involves
the reduction of a corresponding carboxylic acid or ester, which can be prepared from
commercially available starting materials.

Workflow for the Proposed Synthesis of (4-Methoxypyridin-3-yl)methanol

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol.pdf
https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/10844447
https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol.pdf
https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

4-Methoxynicotinic acid

i

Esterification
(e.g., SOCl2, Methanol)

'

Reduction
(e.g., LiAlHa4, THF)

(4-Methoxypyridin-3-yl)methanol

Click to download full resolution via product page
Caption: Proposed synthetic workflow for (4-Methoxypyridin-3-yl)methanol.

Step 1: Esterification of 4-Methoxynicotinic Acid

To a stirred solution of 4-methoxynicotinic acid (1 equivalent) in methanol (10 volumes), cool
the mixture to 0 °C.

» Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10
°C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 4-6 hours.

» Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

e Cool the reaction mixture and remove the solvent under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution,
followed by brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
the methyl 4-methoxynicotinate.

Step 2: Reduction of Methyl 4-Methoxynicotinate

e To a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous
tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool
the mixture to 0 °C.

e Slowly add a solution of methyl 4-methoxynicotinate (1 equivalent) in anhydrous THF (5
volumes) dropwise, keeping the internal temperature below 5 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours.

e Monitor the reaction by TLC.

» Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential
addition of water, 15% aqueous sodium hydroxide, and water.

« Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

o Combine the filtrates and concentrate under reduced pressure to afford the crude (4-
Methoxypyridin-3-yl)methanol.

 Purify the crude product by column chromatography on silica gel.

Utilization in the Synthesis of a PIBK/ImMTOR Inhibitor
Scaffold

The following protocol illustrates how (4-Methoxypyridin-3-yl)methanol can be used as a
building block in the synthesis of a hypothetical sulfonamide methoxypyridine derivative, a
scaffold known to exhibit PI3K/mTOR inhibitory activity.[1]

Logical Workflow for Application in PI3K/mTOR Inhibitor Synthesis

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://www.benchchem.com/product/b038547?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

(4-Methoxypyridin-3-yl)methanol

l

Activation of Hydroxyl Group
(e.g., Mesyl Chloride, Triethylamine)

'

Nucleophilic Substitution
(with a suitable amine)

l

Sulfonamide Formation
(e.g., 2,4-Difluorobenzenesulfonyl chloride)

Hypothetical PI3K/mTOR Inhibitor

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Receptor Tyrosine Kinase (RTK) | | PIP2 Methoxypyridine-based

PI3K/mTOR Inhibitor

activates

phosphorylates

PIP3

PDK1 mTORC2

Ny

AKT

mTORC1

Cell Proliferation, Survival, Motility

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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